molecular formula C16H16O4 B1598491 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-89-7

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No. B1598491
M. Wt: 272.29 g/mol
InChI Key: DCLCAUQOROJRLT-UHFFFAOYSA-N
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Description

“3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 667412-89-7. It has a molecular weight of 272.3 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is 1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is a liquid at room temperature . It has a molecular weight of 272.3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

1. Environmental Applications

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, and similar aromatic aldehydes, have been identified as significant in environmental applications, particularly in the treatment of organic pollutants. Enzymatic approaches have shown promise in degrading or transforming recalcitrant compounds, often found in industrial wastewater. Redox mediators, like 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, play a crucial role in enhancing the substrate range and efficiency of degradation processes. These mediators work in tandem with enzymes like laccases and peroxidases to degrade pollutants, even when they are present in very low concentrations. This enzymatic treatment holds potential for large-scale application, especially with the advent of technology utilizing immobilized enzymes for wastewater treatment (Husain, 2007).

2. Industrial Applications

In the industrial sector, compounds similar to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, like vanillin and syringaldehyde, have been subjected to catalytic oxidation processes. These processes, primarily focused on lignins, aim to yield aromatic aldehydes with high selectivity and yield. Understanding the factors influencing these reactions, like the nature of the lignin and oxidant, temperature, and mass transfer, can significantly optimize the production process. However, challenges like the high consumption of oxygen and alkali during these reactions are yet to be resolved. Despite these challenges, catalytic oxidation of lignins into aromatic aldehydes like 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde shows promising prospects for the future, especially in achieving single-stage oxidative processing of wood into aromatic aldehydes and cellulose (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name

3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCAUQOROJRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395773
Record name 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

CAS RN

667412-89-7
Record name 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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